4-Ethylphenyl-(5-methyl-2-thienyl)methanol
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Overview
Description
4-Ethylphenyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C14H16OS and a molecular weight of 232.34 g/mol This compound features a phenyl group substituted with an ethyl group and a thienyl group substituted with a methyl group, connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 4-ethylphenylmagnesium bromide with 5-methyl-2-thiophenecarboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: 4-Ethylphenyl-(5-methyl-2-thienyl)ketone.
Reduction: 4-Ethylphenyl-(5-methyl-2-thienyl)alkane.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Ethylphenyl-(5-methyl-2-thienyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting various biochemical processes .
Comparison with Similar Compounds
- 4-Methylphenyl-(5-methyl-2-thienyl)methanol
- 4-Ethylphenyl-(2-thienyl)methanol
- 4-Ethylphenyl-(5-ethyl-2-thienyl)methanol
Comparison: 4-Ethylphenyl-(5-methyl-2-thienyl)methanol is unique due to the specific substitution pattern on the phenyl and thienyl rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, and distinct biological effects .
Properties
IUPAC Name |
(4-ethylphenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-3-11-5-7-12(8-6-11)14(15)13-9-4-10(2)16-13/h4-9,14-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGQOAHCBINKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(S2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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